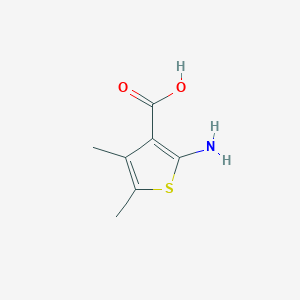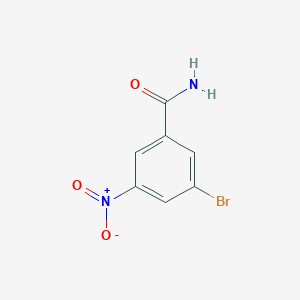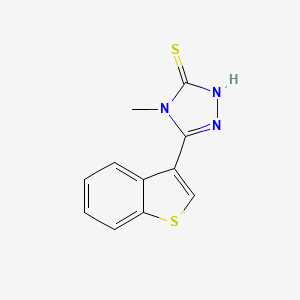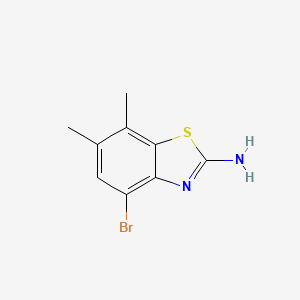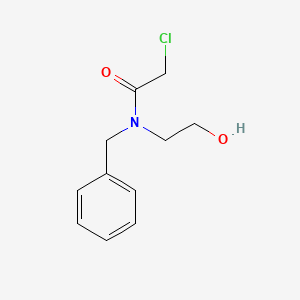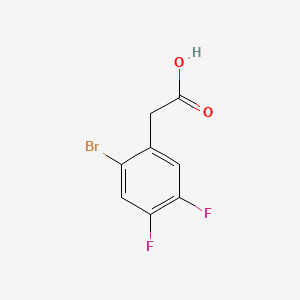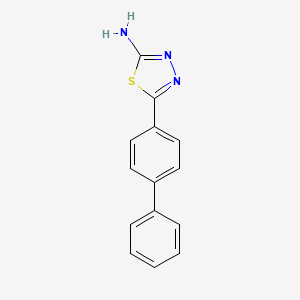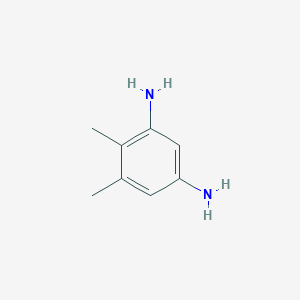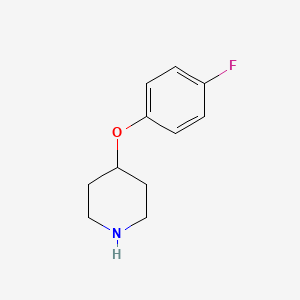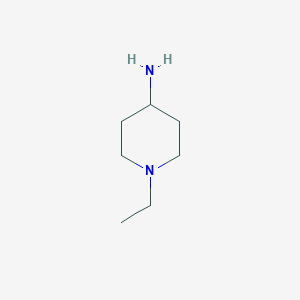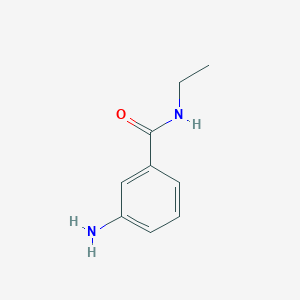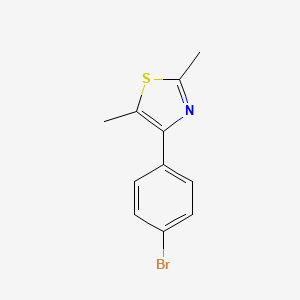
4-(4-Bromophenyl)-2,5-dimethylthiazole
描述
4-(4-Bromophenyl)-2,5-dimethylthiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-bromophenyl group and two methyl groups at the 2 and 5 positions
作用机制
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antitumor activities .
Pharmacokinetics
The lipophilic character of similar compounds has been suggested to contribute to their antimicrobial effect .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Bromophenyl)-2,5-dimethylthiazole. For instance, 4-Bromophenyl ether, a related compound, is known to be a persistent organic environmental pollutant . .
生化分析
Biochemical Properties
4-(4-Bromophenyl)-2,5-dimethylthiazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of various substances . These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, this compound has shown potential antimicrobial and antiproliferative activities, indicating its ability to interact with bacterial and cancer cell proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by interfering with specific signaling pathways . Moreover, it has shown antimicrobial activity by disrupting the biosynthesis of bacterial lipids, thereby affecting bacterial cell function . These effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby preventing the enzyme from catalyzing its substrate . Additionally, the compound has been shown to interact with DNA, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and antimicrobial activity, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antimicrobial and antiproliferative activities . At higher doses, toxic or adverse effects have been observed, including potential damage to liver and kidney tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P-450 . These interactions facilitate the compound’s metabolism, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can also influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound has been shown to accumulate in the mitochondria, where it exerts its effects on cellular respiration and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it interacts with mitochondrial proteins and influences mitochondrial function . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-bromoacetophenone and thioamide in the presence of a base such as potassium carbonate can yield the desired thiazole compound. The reaction typically requires heating under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts and solvents that facilitate the cyclization process can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-2,5-dimethylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products
Substitution: Formation of 4-(4-substituted phenyl)-2,5-dimethylthiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or reduced thiazole derivatives.
科学研究应用
4-(4-Bromophenyl)-2,5-dimethylthiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents. The thiazole ring is known for its biological activity, and the bromophenyl group can enhance the compound’s pharmacological properties.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its conjugated structure.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
相似化合物的比较
Similar Compounds
- 4-(4-Fluorophenyl)-2,5-dimethylthiazole
- 4-(4-Chlorophenyl)-2,5-dimethylthiazole
- 4-(4-Methylphenyl)-2,5-dimethylthiazole
Uniqueness
4-(4-Bromophenyl)-2,5-dimethylthiazole is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. Compared to its fluorine, chlorine, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYHWXLJQUUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401885 | |
| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397283-49-7 | |
| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one](/img/structure/B1274907.png)
